2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Overview
Description
2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes dimethyl, dimethoxyphenyl, acetamido, and methylthiophene groups.
Preparation Methods
The synthesis of 2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The process can be summarized as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetic acid and 2,4-dimethylthiophene.
Coupling Reaction: The key step involves the coupling of the 3,4-dimethoxyphenylacetic acid with 2,4-dimethylthiophene using a palladium catalyst and a boron reagent.
Acetamidation: The resulting intermediate is then subjected to acetamidation to introduce the acetamido group.
Final Product: The final product is obtained after purification and characterization.
Chemical Reactions Analysis
2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can be compared with other thiophene derivatives such as:
3,4-Dimethoxyphenethylamine: This compound is structurally related and shares similar biological activities.
Thiazole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Other Thiophene Derivatives:
Properties
IUPAC Name |
dimethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-10-15(18(22)26-4)17(28-16(10)19(23)27-5)20-14(21)9-11-6-7-12(24-2)13(8-11)25-3/h6-8H,9H2,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBHSDDBMVPBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC(=C(C=C2)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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